Ethyl 4-(fluoromethyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 4-(fluoromethyl)piperidine-4-carboxylate is an organic compound with the molecular formula C9H16FNO2 It belongs to the class of piperidinecarboxylates, which are compounds containing a piperidine ring with a carboxylate group
Preparation Methods
The synthesis of Ethyl 4-(fluoromethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with fluoromethylating agents. One common method involves the reaction of 4-piperidone with ethyl chloroformate and a fluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Chemical Reactions Analysis
Ethyl 4-(fluoromethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.
Scientific Research Applications
Ethyl 4-(fluoromethyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(fluoromethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate the activity of certain enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
Ethyl 4-(fluoromethyl)piperidine-4-carboxylate can be compared with other piperidinecarboxylates, such as:
Ethyl piperidine-4-carboxylate: Lacks the fluoromethyl group, which may result in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and applications.
4-(Fluoromethyl)piperidine-4-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the ester derivatives.
This compound stands out due to its unique combination of a piperidine ring, a fluoromethyl group, and an ethyl ester, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-(fluoromethyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c1-2-13-8(12)9(7-10)3-5-11-6-4-9/h11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFULUSZXQRHAHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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